molecular formula C7H15ClFNO2S B2981315 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride CAS No. 2411221-01-5

2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride

Cat. No.: B2981315
CAS No.: 2411221-01-5
M. Wt: 231.71
InChI Key: RMTAOLSNLHMGNB-UHFFFAOYSA-N
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Description

“2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride” is a chemical compound with the CAS Number: 2174002-27-6 . It is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.72 . It is stored at room temperature and comes in the form of a powder .

Scientific Research Applications

Synthesis and Derivative Formation The synthesis of sulfonyl fluorides and their derivatives has been extensively researched due to their wide-ranging applications in chemistry and biology. One significant study involves the synthesis of fluorine-containing β-sultones, derivatives of 2,2,2-trifluoroethanesulfonic acid, including its piperidide derivative, highlighting the chemical versatility of sulfonyl fluoride compounds in creating a variety of derivatives (Eleev, Sokol'skii, & Knunyants, 1978). This foundational work underpins the chemical synthesis and functionalization aspects of compounds similar to 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride.

Enzyme Inhibition and Active Site Probing Spin-labeled sulfonyl fluorides, which include six-membered piperidinyl nitroxide rings, have been synthesized and demonstrated to inhibit enzymes, showcasing their potential as enzyme inhibitors and active site probes (Wong, Quiggle, Triplett, & Berliner, 1974). These compounds' ability to interact with enzyme active sites underlines their importance in biochemical research, particularly for understanding enzyme function and designing enzyme inhibitors.

Development of Antiarrhythmic Drugs The synthesis and study of new piperid-4-ylethane derivatives with antiarrhythmic activity highlight the potential medical applications of sulfonyl fluoride derivatives. One compound, identified for clinical trials, underscores the role of these compounds in drug discovery, particularly in developing new class III antiarrhythmic drugs (Glushkov et al., 2011).

Fluoroalkylidene Analogues Synthesis The modified Julia reaction has been used to synthesize fluoroaminosulfones derived from piperidine, offering a straightforward approach to creating fluorinated biomolecules. This method facilitates the production of diverse fluorinated compounds, including potential enzyme inhibitors, demonstrating the chemical utility of sulfonyl fluoride derivatives in creating biologically relevant molecules (Prunier et al., 2013).

Safety and Hazards

The compound has hazard statements H302, H314, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Therefore, the study and application of fluorinated compounds like “2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride” may continue to be a significant area of research in the future.

Properties

IUPAC Name

2-piperidin-3-ylethanesulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-3-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOLYTYXEHYSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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